[[5-Chloro-2-(methylamino)phenyl]-phenylmethyl]urea
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Overview
Description
[5-Chloro-2-(methylamino)phenyl]-phenylmethyl]urea is a chemical compound with the molecular formula C14H12ClNO. It is also known by other names such as 5-Chloro-2-(methylamino)benzophenone and 2-Methylamino-5-chlorobenzophenone . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of sedative and anxiolytic drugs like diazepam .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-2-(methylamino)phenyl]-phenylmethyl]urea typically involves the reaction of 2-amino-5-chlorobenzophenone with methylamine. The reaction is carried out in the presence of a catalyst such as high-silica-alumina zeolite at elevated temperatures around 80°C . The reaction mixture is then cooled, and the product is purified through recrystallization using ethanol, yielding yellow needle-like crystals .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[5-Chloro-2-(methylamino)phenyl]-phenylmethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
[5-Chloro-2-(methylamino)phenyl]-phenylmethyl]urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Used in the synthesis of pharmaceuticals, especially sedatives and anxiolytics like diazepam.
Industry: Employed in the production of fine chemicals and as a precursor in the manufacture of other chemical compounds
Mechanism of Action
The mechanism of action of [5-Chloro-2-(methylamino)phenyl]-phenylmethyl]urea involves its interaction with specific molecular targets. In the context of its use in pharmaceuticals, it acts as a precursor to diazepam, which exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory neurotransmission, resulting in sedative and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylamino-5-chlorobenzophenone
- 5-Chloro-2-(methylamino)benzophenone
- Diazepam benzophenone
Uniqueness
[5-Chloro-2-(methylamino)phenyl]-phenylmethyl]urea is unique due to its specific structural features, which make it an effective intermediate in the synthesis of diazepam and related compounds. Its chloro and methylamino substituents contribute to its reactivity and suitability for various chemical transformations .
Properties
IUPAC Name |
[[5-chloro-2-(methylamino)phenyl]-phenylmethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-18-13-8-7-11(16)9-12(13)14(19-15(17)20)10-5-3-2-4-6-10/h2-9,14,18H,1H3,(H3,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSQVUJEHRETCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)C(C2=CC=CC=C2)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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